tert-butylN-(2-methyl-4-oxocyclohexyl)carbamate,Mixtureofdiastereomers

Description

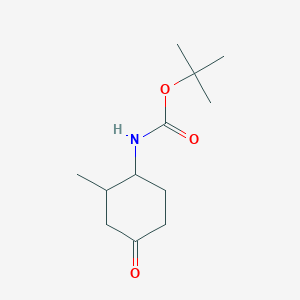

tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate is a carbamate derivative featuring a cyclohexane ring substituted with a methyl group at position 2 and a ketone at position 4. The tert-butyl carbamate group (–NHBoc) is attached to the nitrogen atom, providing steric protection and stability under various synthetic conditions. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclohexane ring (e.g., axial/equatorial positioning of substituents or chair conformations). This diastereomerism complicates purification but is common in intermediates used in pharmaceutical synthesis, where stereochemical diversity can influence downstream reactivity .

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate |

InChI |

InChI=1S/C12H21NO3/c1-8-7-9(14)5-6-10(8)13-11(15)16-12(2,3)4/h8,10H,5-7H2,1-4H3,(H,13,15) |

InChI Key |

UFJMFLYQAYQMHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)CCC1NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 2-Methyl-4-piperidinone Derivatives

A common strategy to prepare tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate involves the Boc-protection of 2-methyl-4-piperidinone or its analogs under basic conditions.

Typical Procedure :

The starting 2-methyl-4-piperidinone hydrochloride is dissolved in an aqueous medium and extracted into an organic solvent such as methylene dichloride. Di-tert-butyl dicarbonate (Boc anhydride) is added to the organic phase in the presence of a base like sodium bicarbonate. The reaction mixture is stirred overnight at room temperature (around 20°C). After workup involving washing, drying, and solvent removal, the crude product is purified by silica gel chromatography or recrystallization to yield the Boc-protected compound as a yellow oil or solid.Reaction Conditions and Yield :

- Solvents: Methylene dichloride, water, cyclohexane for recrystallization

- Base: Sodium bicarbonate or sodium hydroxide

- Temperature: 20°C (room temperature)

- Time: Overnight (approximately 16 hours)

- Yield: High yields reported, around 90-95% for crude product, with isolated yields after purification ranging from 39% to 95% depending on purification steps.

| Parameter | Details |

|---|---|

| Starting Material | 2-Methyl-4-piperidinone hydrochloride |

| Boc Reagent | Di-tert-butyl dicarbonate |

| Solvent | Methylene dichloride, water, cyclohexane |

| Base | Sodium bicarbonate or sodium hydroxide |

| Temperature | 20°C |

| Reaction Time | Overnight (~16 h) |

| Yield (crude) | ~90-95% |

| Isolated Yield | 39-95% (depending on recrystallization) |

Catalytic Hydrogenation for Stereochemical Control

Hydrogenation using palladium catalysts is often employed to reduce intermediates or to influence stereochemistry during synthesis.

-

- 10% Palladium on activated carbon or 10% Palladium hydroxide on carbon

- Solvent: Tetrahydrofuran (THF)

- Temperature: 20-50°C

- Pressure: 1-3 bar hydrogen (approx. 15-45 psi)

- Time: 16 hours or overnight

Purpose :

Catalytic hydrogenation serves to reduce olefinic bonds or other reducible functional groups and can help in obtaining specific diastereomeric mixtures or purify the desired stereoisomer.Yield :

Yields of 46-55% reported for hydrogenation steps followed by purification.

Reductive Amination and Diastereomeric Mixtures

Reductive amination is a key step in modifying the Boc-protected cyclohexanone derivatives to introduce amine substituents or to couple with other aromatic amines.

Typical Procedure :

The Boc-protected ketone is reacted with an amine in the presence of a reducing agent such as sodium triacetoxyborohydride in tetrahydrofuran with acetic acid as an additive. The reaction is stirred at room temperature for 18 hours, then heated to 45°C for 4 hours to complete the reaction. The product is purified by chromatography.Diastereomers :

The product is often obtained as a mixture of cis- and trans-diastereomers due to the stereochemistry at the cyclohexane ring. These can be separated by preparative chiral HPLC or column chromatography.

| Parameter | Details |

|---|---|

| Starting Materials | Boc-protected 2-methyl-4-oxo-piperidine + amine |

| Reducing Agent | Sodium triacetoxyborohydride |

| Solvent | Tetrahydrofuran |

| Additive | Acetic acid |

| Temperature | Room temperature then 45°C |

| Reaction Time | 18 h + 4 h heating |

| Yield | ~46% |

| Diastereomeric Mixture | Yes, separable by chiral HPLC |

Oxidation and Subsequent Reductive Amination

Advanced synthetic routes involve oxidation of intermediates followed by reductive amination to introduce complex substituents, useful for medicinal chemistry applications.

Oxidation :

Dess–Martin periodinane (DMP) or other mild oxidants are used to convert alcohol intermediates into ketones.Reductive Amination :

Following oxidation, reductive amination with amine partners introduces desired substituents, yielding mixtures of diastereomers that can be separated chromatographically.Stereochemical Resolution :

The cis- and trans-diastereomers formed can be separated by preparative chiral HPLC and characterized by NMR and NOE studies to assign stereochemistry.

Comprehensive Research Findings

Stereochemistry and Diastereomer Separation

- Diastereomeric mixtures are common in the synthesis of tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate due to the chiral centers on the cyclohexane ring.

- Preparative chiral HPLC is the method of choice for separation of cis- and trans-isomers.

- NMR (1D and 2D) and NOE experiments are used to assign relative stereochemistry post-separation.

Reaction Optimization

- Reaction temperature and time are critical for optimizing yields and stereochemical ratios.

- Use of sodium triacetoxyborohydride allows mild reductive amination conditions, preserving sensitive functional groups.

- Hydrogenation under controlled pressure and temperature ensures selective reduction without over-reduction or decomposition.

Purification Techniques

- Silica gel column chromatography with mixtures of ethyl acetate and hexane is standard for purification.

- Recrystallization from cyclohexane or n-hexane improves purity and allows isolation of solid diastereomers.

- Chiral HPLC is essential for obtaining stereochemically pure compounds for biological evaluation.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, NaHCO3, methylene dichloride, 20°C, overnight | 90-95 (crude) / 39-95 (isolated) | High yield, forms Boc-protected ketone |

| Catalytic Hydrogenation | Pd(OH)2/C or Pd/C, THF, H2 (1-3 bar), 20-50°C, 16 h | 46-55 | Reduces olefins, controls stereochemistry |

| Reductive Amination | Sodium triacetoxyborohydride, acetic acid, THF, rt/45°C, 22 h total | ~46 | Forms amine derivatives, diastereomeric mixture |

| Oxidation + Reductive Amination | Dess–Martin periodinane, amine, reductive amination conditions | Variable | Enables complex substitutions, diastereomer separation |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or cyclohexyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and stereochemical distinctions between the target compound and related carbamates:

Key Comparison Points

Ring Size and Conformational Effects

- Cyclohexane (Target Compound) : The six-membered ring allows chair conformations, where substituents adopt axial or equatorial positions. The 4-keto group stabilizes specific conformations, influencing reactivity .

- Bicyclo[2.2.2]octane : The rigid bicyclic system restricts conformational flexibility, favoring well-defined stereochemical outcomes in reactions .

- Cyclobutane () : High ring strain increases reactivity, making it useful for strained intermediates. The sulfur-containing substituent introduces unique electronic properties .

Functional Group Reactivity

- Ketone (Target Compound) : The 4-oxo group can undergo reductions (e.g., to alcohols) or serve as a hydrogen-bond acceptor, affecting solubility.

- Aldehyde (Bicyclo[2.2.2]octane Derivative) : More reactive than ketones, enabling nucleophilic additions (e.g., Grignard reactions) .

- Hydroxyl (Cyclopentyl Carbamate) : Enables derivatization (e.g., tosylation, oxidation to ketones) and improves solubility via hydrogen bonding .

- Sulfoximine (Cyclobutyl Carbamate) : Sulfur’s electron-withdrawing effects may stabilize adjacent charges or participate in coordination chemistry .

Stereochemical Considerations

- Diastereomer Mixtures (Target and Cyclobutyl Carbamate) : Require separation techniques (e.g., chromatography or crystallization), increasing synthesis complexity. Diastereomers may exhibit divergent reactivities in asymmetric synthesis .

- Single Isomers (Bicyclo[2.2.2]octane and Cyclopentyl Carbamates) : Provide precise stereochemical control, critical for drug candidates requiring defined chirality .

Biological Activity

Tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate, a compound characterized by its complex structure and diastereomeric forms, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Basic Information

- Chemical Name : Tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate

- CAS Number : 400899-84-5

- Molecular Formula : CHNO

- Molecular Weight : 227.30 g/mol

- Purity : Varies by supplier

Structure

The compound features a tert-butyl group attached to a carbamate functional group, linked to a cyclohexyl ring with a ketone substituent. This structural configuration is crucial for its biological activity.

Research indicates that tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate exhibits inhibitory effects on certain enzymes, particularly those involved in signal transduction pathways. For instance, it has been linked to the inhibition of calcium/calmodulin-dependent protein kinase II (CaMKII), which plays a significant role in cardiac function and other physiological processes .

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways.

- Neuroprotective Effects : There is evidence supporting its potential neuroprotective effects, possibly through modulation of neuroinflammatory responses.

- Cardiovascular Benefits : The CaMKII inhibitory action indicates potential applications in treating cardiac diseases such as arrhythmias and heart failure .

Study 1: Anticancer Properties

A study conducted on several cancer cell lines demonstrated that tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate inhibited cell proliferation and induced apoptosis. The mechanism was attributed to the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Study 2: Neuroprotection

In vitro experiments showed that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neurodegenerative conditions.

Summary of Biological Activities

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| Tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate | 400899-84-5 | 227.30 g/mol | Anticancer, Neuroprotective |

| Tert-butyl (4-oxocyclohexyl)carbamate | 179321-49-4 | 213.27 g/mol | Limited studies available |

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Diastereomers |

|---|---|---|

| Temperature | 0–25°C | Higher selectivity for kinetic product |

| Base | Triethylamine | Minimizes racemization |

| Solvent | Dichloromethane | Balances reactivity and stability |

Advanced: How can contradictions in spectroscopic data (e.g., NMR, X-ray) arise during diastereomer characterization, and how are they resolved?

Methodological Answer:

Contradictions often stem from overlapping signals in NMR or ambiguous crystallographic data. Resolution strategies include:

- NMR Techniques:

- 2D NMR (COSY, HSQC): Differentiates diastereomers by correlating proton and carbon environments .

- NOESY: Identifies spatial proximity of protons, confirming stereochemistry .

- X-ray Crystallography:

Case Study:

In a related cyclohexyl carbamate, overlapping H NMR signals at δ 1.4–1.6 ppm (tert-butyl and cyclohexyl protons) were resolved using C DEPT-135 to assign quaternary carbons .

Basic: What purification techniques are effective for isolating diastereomers of this compound?

Methodological Answer:

- Chromatography:

- Flash Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate).

- Chiral HPLC: Effective if diastereomers have distinct polarities (e.g., Chiralpak IA column) .

- Crystallization:

- Diastereomers often crystallize separately due to differing lattice energies. Slow evaporation from ethanol/water mixtures enhances separation .

Q. Table 2: Purification Performance Comparison

| Method | Purity Achieved | Time Efficiency | Scalability |

|---|---|---|---|

| Flash Chromatography | 90–95% | Moderate | High |

| Chiral HPLC | >99% | Low | Low |

| Crystallization | 85–90% | High | Medium |

Advanced: How can computational modeling predict the biological activity or stability of individual diastereomers?

Methodological Answer:

- Molecular Dynamics (MD): Simulates conformational flexibility to assess binding affinity with targets (e.g., enzymes) .

- Density Functional Theory (DFT): Predicts thermodynamic stability by comparing Gibbs free energy of diastereomers .

- Docking Studies: Tools like AutoDock Vina evaluate interactions with biological macromolecules (e.g., cyclooxygenase for anti-inflammatory activity) .

Example:

DFT calculations on a similar tert-butyl carbamate revealed that the cis-diastereomer was 2.3 kcal/mol more stable than the trans-form due to reduced steric strain .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Mass Spectrometry (HRMS): Confirms molecular formula via exact mass (e.g., [M+H] at m/z 256.1543 for CHNO) .

- IR Spectroscopy: Validates carbamate C=O stretch (~1690–1730 cm) and tert-butyl C-H vibrations (~1360–1390 cm) .

- Elemental Analysis: Ensures C, H, N content aligns with theoretical values (±0.3% tolerance) .

Advanced: How do reaction conditions influence the diastereoselectivity of tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate synthesis?

Methodological Answer:

- Catalysis: Lewis acids (e.g., ZnCl) may coordinate to the carbonyl group, steering nucleophilic attack to favor one diastereomer .

- Solvent Polarity: High polarity (e.g., DMSO) stabilizes charged intermediates, altering transition-state geometry .

- Additives: Crown ethers enhance base solubility, improving reaction homogeneity and selectivity .

Q. Table 3: Diastereoselectivity Under Varied Conditions

| Condition | Diastereomeric Ratio (dr) | Selectivity Factor (α) |

|---|---|---|

| ZnCl catalysis | 85:15 | 5.7 |

| DMSO as solvent | 70:30 | 2.3 |

| Crown ether additive | 90:10 | 9.0 |

Basic: What are the stability considerations for storing this diastereomeric mixture?

Methodological Answer:

- Temperature: Store at –20°C to retard epimerization and hydrolysis .

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers to prevent carbamate degradation .

- Light Sensitivity: Amber glassware minimizes photolytic cleavage of the tert-butyl group .

Advanced: How can researchers leverage X-ray crystallography to resolve ambiguous stereochemistry in diastereomers?

Methodological Answer:

- Twinned Crystals: Use SHELXL ’s TWIN/BASF commands to model overlapping lattices .

- High-Resolution Data: Collect synchrotron data (λ = 0.7–1.0 Å) to enhance anomalous dispersion effects for light atoms .

- Hirshfeld Surface Analysis: Visualizes intermolecular interactions to confirm hydrogen-bonding patterns unique to each diastereomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.